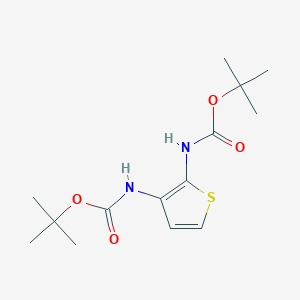

N2,N3-Di-Boc-thiophene-2,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O4S |

|---|---|

Molecular Weight |

314.40 g/mol |

IUPAC Name |

tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-3-yl]carbamate |

InChI |

InChI=1S/C14H22N2O4S/c1-13(2,3)19-11(17)15-9-7-8-21-10(9)16-12(18)20-14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |

InChI Key |

DHIUHHQCRHSQSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Contextual Significance As a Versatile Building Block in Heterocyclic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic synthesis. sigmaaldrich.comossila.com Many of these structures are identified as privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, both natural and synthetic. sigmaaldrich.com Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a particularly prominent heterocyclic building block. ossila.commdpi.com Its derivatives are fundamental to the development of pharmaceuticals, agrochemicals, and organic semiconductors. ossila.com

N2,N3-Di-Boc-thiophene-2,3-diamine serves as a highly versatile starting material for the construction of more complex molecules incorporating the thieno[2,3-b]pyrazine (B153567) or thieno[2,3-d]pyrimidine (B153573) ring systems. nih.govekb.egmdpi.com The strategic placement of the two protected amine groups on the thiophene ring allows for controlled, stepwise reactions to build fused heterocyclic systems, which are of significant interest in drug discovery and materials science. nih.govnih.gov The reactivity of the thiophene core, combined with the directing and protecting nature of the diamine substituents, provides chemists with a powerful tool for creating novel molecular architectures. mdpi.com

Overview of Synthetic Challenges and Opportunities in Thiophene Functionalization

The thiophene (B33073) ring presents both challenges and opportunities for chemists. Compared to benzene, thiophene is more reactive in electrophilic substitution reactions because the sulfur atom donates electron density to the ring, making it more susceptible to attack by electrophiles. numberanalytics.com However, it is less reactive than other five-membered heterocycles like furan (B31954) and pyrrole. numberanalytics.com This intermediate reactivity can be harnessed for selective functionalization.

A significant challenge lies in the dearomatization of thiophene, as it possesses a high resonance stabilization energy, making it resistant to transformations that disrupt its aromaticity. rsc.orgrsc.org Developing methods for the asymmetric functionalization of the thiophene core to create chiral derivatives is an ongoing area of research with great potential for applications in medicinal chemistry and materials science. rsc.orgrsc.org The synthesis of substituted thiophenes, such as the target diamine, often requires multi-step sequences starting from simpler thiophene derivatives. These syntheses provide the opportunity to introduce a variety of functional groups onto the thiophene scaffold, paving the way for the creation of diverse and complex molecular structures. ekb.egresearchgate.net

Interdisciplinary Research Landscape Involving N2,n3 Di Boc Thiophene 2,3 Diamine

Reactivity of the Protected Amine Functionalities

The two N-Boc groups are the primary sites for initial chemical modification. Their reactivity centers on either their removal (deprotection) to unmask the potent nucleophilic diamine or their transformation into other functional groups.

The removal of the Boc protecting groups is a fundamental step to enable further reactions at the nitrogen centers. Various strategies have been developed for the deprotection of N-Boc protected amines, often focusing on achieving selectivity, especially when other acid-sensitive groups are present in the molecule. digitellinc.com

Standard methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H2SO4). digitellinc.com However, milder and more selective conditions are often preferred. Iron(III) salts have been demonstrated as effective catalysts for the selective removal of a single Boc group from N,N'-diprotected amine derivatives, offering a clean and practical alternative. digitellinc.comresearchgate.net Other Lewis acids, including bismuth(III) trichloride (B1173362), have also been employed, achieving excellent yields under relatively mild conditions. core.ac.uk

Sequential deprotection can be achieved by tuning reaction conditions. For instance, thermal deprotection in a continuous flow system allows for the selective removal of an aryl N-Boc group at a lower temperature, while the subsequent removal of an alkyl N-Boc group requires a higher temperature. thieme-connect.com This temperature-controlled sequential strategy offers a powerful tool for the stepwise functionalization of diamines. thieme-connect.com

| Deprotection Method | Reagent/Catalyst | Key Features |

| Acidic (Standard) | Trifluoroacetic Acid (TFA), HCl, H2SO4 | Common, effective, but can be harsh and non-selective. digitellinc.com |

| Lewis Acid Catalysis | Iron(III) salts (e.g., FeCl3) | Catalytic, practical, and allows for selective mono-deprotection. digitellinc.comresearchgate.net |

| Lewis Acid Catalysis | Bismuth(III) trichloride (BiCl3) | High yields, effective under neutral conditions, selective over other acid-labile groups. core.ac.uk |

| Thermal Deprotection | Heat (Continuous Flow) | Allows for sequential deprotection by controlling temperature; solvent polarity can also influence outcome. thieme-connect.com |

| Other Mild Methods | Iodine, Silica Gel | Provides alternative, milder conditions for Boc removal. digitellinc.comcore.ac.uk |

While the Boc-protected amines of this compound are generally poor nucleophiles, deprotection reveals the primary amines, which can readily undergo a variety of N-functionalization reactions.

N-Acylation: Following the selective deprotection of one or both Boc groups, the resulting free amine(s) can be acylated. A common example is benzoylation, where the amine is treated with benzoyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding amide. thieme-connect.com This reaction is a key step in building more complex molecular architectures.

N-Alkylation: The direct N-alkylation of aminothiophenes can be challenging. wikipedia.org However, after deprotection of this compound, the resulting thiophene-2,3-diamine can be alkylated. For related 2-amino-3-acylthiophenes, N-alkylation has been achieved under mild conditions using an alkyl halide with caesium carbonate and tetrabutylammonium (B224687) iodide in DMF. wikipedia.org

N-Arylation: The Chan-Lam cross-coupling reaction provides an effective method for the N-arylation of aminothiophene derivatives. youtube.com Following deprotection, the thiophene-2,3-diamine can be coupled with arylboronic acids or potassium aryltrifluoroborate salts using a copper catalyst. youtube.comnih.gov This reaction tolerates a broad range of functional groups and is a powerful tool for synthesizing N-arylthiophene structures. nih.gov

Schiff bases, or imines, are formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.gov The Boc-protected nitrogens in this compound are part of a carbamate (B1207046) and cannot directly form Schiff bases. Therefore, complete deprotection of both Boc groups is a prerequisite for this transformation.

Once the free thiophene-2,3-diamine is generated, it can react with two equivalents of an aldehyde, such as 2-thiophenecarboxaldehyde, to form a di-imine Schiff base. nih.govorganic-chemistry.org These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various transition metals like Ni(II), Cu(II), and Zn(II). organic-chemistry.orgbeilstein-journals.org The coordination typically occurs through the azomethine nitrogen and the thiophene sulfur atom. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring System

The thiophene ring is inherently electron-rich and susceptible to electrophilic aromatic substitution (EAS). unizin.org The two Boc-protected amino groups at the C2 and C3 positions are activating, ortho-para directing groups. In this specific substitution pattern, they strongly activate the C5 position and, to a lesser extent, the C4 position for electrophilic attack. The general mechanism involves the attack of the thiophene π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. youtube.commasterorganicchemistry.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) typically requires a Lewis acid catalyst like FeBr3 or AlCl3 to polarize the halogen molecule, making it more electrophilic. unizin.org For this compound, substitution is expected to occur preferentially at the C5 position.

Nitration: This is achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the highly electrophilic nitronium ion (NO2+). libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (a mixture of H2SO4 and SO3) introduces a sulfonic acid group (–SO3H) onto the ring. libretexts.org

The combined activating effect of the two adjacent Boc-amino groups makes the thiophene ring highly reactive towards electrophiles. However, the steric bulk of these groups may influence the accessibility of the C4 position.

Nucleophilic Attack and Addition Reactions Involving the Thiophene Moiety

Nucleophilic aromatic substitution (SNAr) on a thiophene ring is significantly less common than EAS and requires specific conditions. wikipedia.org The reaction involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. masterorganicchemistry.com For an SNAr reaction to proceed, two main criteria must be met:

The presence of a good leaving group (e.g., a halide).

The presence of strong electron-withdrawing groups (such as -NO2 or -CN) on the thiophene ring to activate it towards nucleophilic attack. masterorganicchemistry.comnih.gov

The parent molecule, this compound, does not meet these criteria as it lacks a leaving group and possesses electron-donating (by resonance) Boc-amino groups. However, derivatives of this compound, for example, a 5-bromo-N2,N3-Di-Boc-4-nitrothiophene, could potentially undergo SNAr reactions where the bromide is displaced by a nucleophile. thieme-connect.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Metalation and Cross-Coupling Reactions of this compound Derivatives (e.g., Suzuki, Kumada, Negishi, Stille reactions on thiophene derivatives)

Cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds in modern organic synthesis. To utilize this compound in these reactions, it must first be functionalized to introduce either a leaving group (typically a halide) or an organometallic moiety. This is commonly achieved through halogenation (as described in Sec. 3.2) or direct metalation.

Metalation: Directed ortho-metalation (DoM) is a key strategy. The Boc-amino groups can direct lithiation to an adjacent position. However, since positions 2 and 3 are occupied, metalation (e.g., using n-butyllithium) would likely be directed to the C5 position, the most acidic proton on the ring due to its proximity to the sulfur atom. mdpi.com The resulting thienyllithium species can then be quenched with an electrophile or transmetalated to other metals (e.g., Zn, B, Sn) to create substrates for cross-coupling. advancedsciencenews.comresearchgate.net

Once a halogenated or organometallic derivative is prepared, it can participate in a variety of palladium- or nickel-catalyzed cross-coupling reactions:

Suzuki Reaction: This involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide. wikipedia.org For example, a 5-bromo derivative of the title compound could be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to form 5-aryl derivatives. nih.govmdpi.com

Kumada Reaction: This reaction couples an organic halide with a Grignard reagent (organomagnesium halide) using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a potent method for forming C-C bonds, particularly in the synthesis of polythiophenes. researchgate.net

Negishi Reaction: An organozinc reagent is coupled with an organic halide, typically catalyzed by palladium or nickel. wikipedia.org Negishi coupling is known for its high functional group tolerance and the relatively high reactivity of the organozinc partner. youtube.com Thiophene-based organozinc reagents can be readily prepared for use in these transformations. digitellinc.com

Stille Reaction: This reaction joins an organotin (stannane) compound with an organic halide. wikipedia.org The reaction is highly versatile with few limitations on the coupling partners, though the toxicity of tin reagents is a drawback. organic-chemistry.orglibretexts.org Stannylated thiophenes are common substrates in these couplings. researchgate.net

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems (e.g., thieno[2,3-b]thiophene (B1266192) derivatives)

The bifunctional nature of this compound, following the removal of the Boc protecting groups, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The resulting 3,4-diaminothiophene (B2735483) is primed for cyclization and annulation reactions to construct thieno[2,3-b]thiophene scaffolds. These fused systems are of significant interest due to their applications as semiconductors, in dye chemistry, and as core structures in pharmaceuticals. ekb.egresearchgate.net

The synthesis of thieno[2,3-b]thiophene derivatives from diaminothiophenes can be achieved through various cyclization strategies. For instance, the reaction of 3,4-diaminothiophene derivatives with reagents containing two electrophilic centers can lead to the formation of a second fused thiophene ring. researchgate.net One common approach involves the reaction with carbon disulfide in the presence of halo compounds, such as chloroacetonitrile (B46850) or ethyl bromoacetate, to yield thieno[2,3-b]thiophenes with functionalized thiazolyl or dithiolanyl groups. researchgate.net

Furthermore, basic hydrolysis of precursors like ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate can yield the core 3,4-diaminothieno[2,3-b]thiophene. researchgate.net This intermediate can then undergo further reactions to produce more complex fused systems like bispyrido- and bispyrrolothieno[2,3-b]thiophenes. researchgate.net Another strategy involves the Fiesselmann thiophene synthesis, which, while starting from different precursors, highlights a general methodology for constructing substituted thieno[2,3-b]thiophenes by reacting appropriate substrates with reagents like methyl thioglycolate. nih.gov The versatility of these reactions allows for the introduction of various substituents, influencing the electronic and physical properties of the final fused heterocyclic system. nih.govmdpi.com

Table 1: Examples of Cyclization Reactions for Thieno[2,3-b]thiophene Synthesis

| Starting Material Class | Reagents | Product Type | Reference |

|---|---|---|---|

| Diaminothiophene derivative | Carbon disulfide, Chloroacetonitrile | Thiazolyl-substituted thieno[2,3-b]thiophene | researchgate.net |

| Diaminothiophene derivative | Carbon disulfide, Ethyl bromoacetate | Dithiolanyl-substituted thieno[2,3-b]thiophene | researchgate.net |

| 3-Chloro-2-aroylbenzo[b]thiophene | Methyl thioglycolate, DBU, CaO | Benzo[b]thieno[2,3-d]thiophene | nih.gov |

| 3-Nitrothiophene-dicarboxylates | Methyl thioglycolate, NaOMe | Thieno[3,2-b]thiophene derivative | researchgate.net |

Stereoselective Transformations and Asymmetric Synthesis Applications

While this compound is itself achiral, it serves as a scaffold for the development of chiral ligands that are highly effective in asymmetric synthesis. The diamine functionality is a key feature, analogous to well-established chiral diamine ligands used in transition-metal catalysis.

Chiral diamines derived from thiophene frameworks are powerful tools for inducing chirality in a variety of chemical transformations. rsc.orgresearchgate.net By incorporating the thiophene diamine structure into a chiral backbone, such as that derived from (1R,2R)-diaminocyclohexane, researchers have developed ligands that coordinate with metals like palladium and zinc. rsc.org These chiral metal complexes act as catalysts, creating a chiral environment that directs the stereochemical outcome of a reaction.

A prominent application is in palladium-catalyzed asymmetric allylic alkylation (AAA), a key carbon-carbon bond-forming reaction. rsc.orgnih.gov Chiral diamino-bis(tert-thiophene) ligands have demonstrated exceptional performance in this role, achieving very high levels of stereocontrol, with enantiomeric excesses (ee) reported up to 99%. rsc.orgresearchgate.net Similarly, these ligands, when complexed with zinc, are effective catalysts for the asymmetric hydrosilylation of prochiral ketones, yielding chiral secondary alcohols with enantiomeric excesses reaching up to 97%. rsc.orgnih.gov The thiophene units within the ligand structure play a crucial role in modulating the electronic and steric properties of the catalyst, which is essential for achieving high selectivity.

The development of chiral thiophene diamine derivatives is central to their application in asymmetric catalysis. The synthesis of these ligands often starts with the reaction of a thiophene aldehyde with an enantiomerically pure diamine, such as (1R,2R)-diaminocyclohexane, to form a chiral diimine intermediate. rsc.org Subsequent reduction of the imine functionalities yields the desired chiral diamine ligand.

These enantiopure ligands are then employed in diastereoselective and enantioselective reactions. For example, in the palladium-catalyzed allylic alkylation of racemic allylic carbonates, the chiral ligand-metal complex selectively reacts with one enantiomer of the substrate over the other, leading to a highly enantioenriched product. rsc.orgkoreascience.kr The effectiveness of these transformations underscores the successful transfer of chirality from the ligand to the product of the catalytic reaction. The ability to systematically modify the thiophene core and the chiral backbone allows for the fine-tuning of the ligand's properties to suit different substrates and reactions, making it a versatile platform for developing new asymmetric methods. rsc.orgnih.gov

Table 2: Performance of Chiral Thiophene-Based Diamine Ligands in Asymmetric Catalysis

| Reaction | Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Pd / Diamino-bis(tert-thiophene) | Racemic allylic carbonates | Up to 99% | rsc.orgresearchgate.net |

| Asymmetric Hydrosilylation | Zn / Diamino-bis(tert-thiophene) | Prochiral ketones (e.g., acetophenone) | Up to 97% | rsc.orgresearchgate.netnih.gov |

Mechanistic Investigations of Key Reactions (e.g., DFT studies of reaction mechanisms)

Understanding the reaction mechanisms underlying the transformations of this compound and its derivatives is crucial for optimizing existing synthetic routes and designing new ones. Mechanistic studies often combine experimental evidence with computational calculations, such as Density Functional Theory (DFT), to provide a detailed picture of the reaction pathways.

For cyclization reactions leading to fused thiophene systems, the proposed mechanisms generally involve the activation of a functional group, followed by an intramolecular nucleophilic attack. nih.gov For instance, in the iodocyclization to form thiophenes from functionalized alkynes, the mechanism is thought to proceed via the formation of an iodonium (B1229267) ion, which then undergoes an intramolecular attack by a sulfur nucleophile. nih.gov In the case of building a second ring onto a diaminothiophene, after deprotection, one of the amino groups can act as a nucleophile to attack an electrophilic center of a reagent, followed by a second intramolecular cyclization step by the other amino group to close the ring and form the fused heterocyclic system. researchgate.net

In the context of asymmetric catalysis using chiral thiophene-derived diamine ligands, mechanistic studies focus on how the ligand-metal complex controls the stereochemistry of the reaction. While specific DFT studies on this compound derivatives were not prominently found in the search results, the principles are based on well-established models for similar catalytic systems. The primary and tertiary amine groups of the diamine ligand can act cooperatively in the catalytic cycle. nih.gov The geometry of the metal center, dictated by the coordination of the chiral diamine, creates distinct steric environments for the approaching substrate. This forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer over the other. The electronic properties of the thiophene rings can also influence the reactivity and stability of the catalytic intermediates. Mechanistic hypotheses are often supported by the stereochemical outcome of the products and the observed reactivity patterns of different substrates. nih.gov

As a Building Block for the Synthesis of Novel Heterocyclic Compounds

The arrangement of the two protected amine functionalities on the thiophene ring makes this compound an ideal starting material for the synthesis of fused heterocyclic systems. The Boc (tert-butyloxycarbonyl) protecting groups can be selectively removed under acidic conditions, unmasking the reactive diamine which can then undergo cyclocondensation reactions with various electrophiles.

Construction of Complex Fused Thiophene Scaffolds

A primary application of this compound is in the synthesis of thieno[2,3-b]pyrazines. Following the deprotection of the Boc groups to yield the free thiophene-2,3-diamine, this intermediate can be reacted with α-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, to form the pyrazine (B50134) ring fused to the thiophene core. This method provides a straightforward route to a class of compounds that are of interest for their electronic and photophysical properties. For instance, 2-substituted thieno[2,3-b]pyrazines can be prepared by the ring closure of 1,4-dicarbonyl or 1,4-oxothione precursors, which can be synthesized from the corresponding diamine. researchgate.net

The versatility of this approach allows for the introduction of various substituents onto the pyrazine ring, thereby enabling the fine-tuning of the resulting fused system's properties for applications in materials science, such as organic electronics. The synthesis of thieno[2,3-b]thiophene derivatives represents another important application, where the diamine functionality can be transformed to construct an additional fused thiophene ring. nih.govnih.govekb.eg

Synthesis of Nitrogen-Containing Polycyclic Aromatic Systems

Beyond simple fused systems, this compound serves as a precursor for more complex nitrogen-containing polycyclic aromatic systems. These larger, often planar or bowl-shaped, structures are of significant interest due to their unique electronic, optical, and self-assembly properties. nih.govrsc.orgresearchgate.net The synthesis of such systems often involves multi-step sequences where the initial thieno-fused heterocycle, derived from the diamine, is further elaborated through annulation reactions.

For example, thieno[2,3-b]quinoxalines can be synthesized, which are extended polycyclic systems. While direct synthesis from this compound is a plausible strategy, other methods often involve the palladium-catalyzed coupling of 2-haloquinoxalines with alkynes, followed by cyclization to form the thiophene ring. The diamine precursor offers a convergent approach where the thiophene ring is pre-functionalized for the subsequent annulation reactions to build the polycyclic framework.

Precursor in the Synthesis of Bioactive Scaffolds (focusing on the synthetic pathway, not biological activity itself)

The thieno[2,3-b]pyrazine (B153567) and related fused heterocyclic scaffolds derived from this compound are found in a variety of biologically active molecules. The synthetic pathways enabled by this precursor are crucial for accessing these complex structures. For example, the synthesis of tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine has been reported. These syntheses can involve a Rh(III)-catalyzed formal [4+2] cycloaddition between a thieno[2,3-b]pyrazine carboxylic acid (which can be derived from the diamine) and an internal alkyne. mdpi.com Another approach involves a tandem one-pot reaction featuring a Pd/Cu-catalyzed Sonogashira coupling followed by cyclization. mdpi.com

The ability to construct these intricate molecular architectures from a readily available starting material highlights the strategic importance of this compound in medicinal chemistry research, providing access to novel chemical space for drug discovery programs.

Development of Ligands for Metal Catalysis and Coordination Chemistry (e.g., bidentate ligands, coordination polymers)

The deprotected thiophene-2,3-diamine is a valuable bidentate N,N-donor ligand precursor. The two adjacent amine groups can chelate to a metal center, forming stable complexes. This property is exploited in the development of ligands for metal catalysis and the construction of coordination polymers.

Upon deprotection, the thiophene-2,3-diamine can be reacted with aldehydes or ketones to form Schiff base ligands. These Schiff base ligands, featuring both the thiophene sulfur atom and the imine nitrogen atoms, can act as versatile chelating agents for a variety of transition metals. researchgate.netresearchgate.netijfans.orgacs.orgnih.govoncologyradiotherapy.comacs.org The resulting metal complexes have applications in various catalytic transformations. For example, thiophene-derived Schiff base complexes of copper, zinc, and cadmium have been synthesized and structurally characterized. acs.orgnih.govacs.org

Chiral Ligand Design and Application in Asymmetric Catalysis

A particularly important application of thiophene-2,3-diamine derivatives is in the design of chiral ligands for asymmetric catalysis. By using a chiral dicarbonyl compound in the cyclocondensation reaction or by modifying the diamine with chiral auxiliaries, C2-symmetric chiral ligands can be prepared. nih.gov These ligands can then be complexed with transition metals, such as palladium, to create catalysts for enantioselective transformations. nih.gov

The development of chiral diamino-oligothiophene ligands has demonstrated the potential for remote structural functionalizations to influence the stereochemical outcome of catalytic processes. nih.gov While the direct use of this compound as a starting material for these specific published ligands is not explicitly detailed, it represents a viable and logical precursor for similar chiral ligand frameworks. The synthesis of chiral 1,2-diamines is a cornerstone of asymmetric catalysis, and thiophene-based diamines offer a unique scaffold for ligand design. rsc.orgrsc.org

Metal-mediated reactions using thiophene derivatives

The metal complexes formed from ligands derived from thiophene-2,3-diamine can themselves participate in or catalyze a range of chemical reactions. The electronic properties of the thiophene ring can influence the reactivity of the metal center, and the rigid backbone of the fused systems can provide a well-defined coordination environment.

For instance, ruthenium(II) complexes of 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine, a ligand accessible from the diamine precursor, have been shown to exhibit enhanced metal-metal communication. This property is crucial for the development of molecular wires and materials for electronics. The synthesis of such complexes opens avenues for exploring novel metal-mediated reactions and catalytic cycles.

Integration into Divergent Synthetic Routes for Chemical Library Generation

The strategic placement of two protected amine functionalities on a thiophene core makes this compound a highly valuable scaffold for divergent organic synthesis. This approach allows for the generation of extensive chemical libraries from a single, common intermediate. The tert-butyloxycarbonyl (Boc) protecting groups are crucial to this strategy, as their stability under various conditions and their facile removal under acidic conditions provide precise control over the reactivity of the diamine.

The primary utility of this compound in library generation lies in its role as a precursor to fused heterocyclic systems. The vicinal diamine moiety is perfectly poised for cyclocondensation reactions with a wide array of 1,2-bielectrophiles to form a variety of new rings fused to the thiophene core. A prominent example is the synthesis of thieno[2,3-b]pyrazines, a class of compounds investigated for their biological activities. researchgate.netcapes.gov.br

The general synthetic route involves the deprotection of the Boc groups to liberate the free diamine, which is then reacted with a 1,2-dicarbonyl compound (an α-diketone). This condensation reaction rapidly builds molecular complexity and introduces new points of diversity into the final molecule. By systematically varying the substituents on the α-diketone, a library of thieno[2,3-b]pyrazines with diverse substitution patterns at the 6- and 7-positions can be synthesized. This method provides a streamlined pathway to novel heterocyclic entities for screening in drug discovery and materials science. nih.govnih.gov

The table below illustrates this divergent approach, showcasing how different dicarbonyl compounds can be used to generate a library of thieno[2,3-b]pyrazine derivatives from the common diamine precursor.

| Diamine Precursor | 1,2-Dicarbonyl Reagent | Resulting Thieno[2,3-b]pyrazine Core Structure | Diversity Points (R1, R2) |

|---|---|---|---|

| Thiophene-2,3-diamine | Glyoxal (R1=H, R2=H) | Unsubstituted Thieno[2,3-b]pyrazine | H, H |

| Thiophene-2,3-diamine | 2,3-Butanedione (R1=CH3, R2=CH3) | 6,7-Dimethylthieno[2,3-b]pyrazine | Methyl, Methyl |

| Thiophene-2,3-diamine | Benzil (R1=Ph, R2=Ph) | 6,7-Diphenylthieno[2,3-b]pyrazine | Phenyl, Phenyl |

| Thiophene-2,3-diamine | 1-Phenylpropane-1,2-dione (R1=Ph, R2=CH3) | 6-Phenyl-7-methylthieno[2,3-b]pyrazine | Phenyl, Methyl |

This strategy exemplifies the "libraries from libraries" technique, where a core scaffold is transformed into a diverse set of more complex molecules. nih.gov The this compound is an ideal starting point for such endeavors, providing a robust and versatile platform for the exploration of chemical space.

Contributions to Advanced Organic Materials Synthesis (excluding material properties)

This compound serves as a foundational building block in the synthesis of advanced organic materials, particularly conjugated polymers. nih.govmdpi.com Thiophene-based heterocycles are prized components in materials science due to their electron-rich nature, which facilitates the construction of π-conjugated systems. mdpi.comresearchgate.net The diamine itself is not typically incorporated directly into the final polymer but is used to synthesize more complex, functionalized monomers that are then subjected to polymerization.

The synthesis of these monomers often begins with the transformation of the diamine into a fused heterocyclic system, such as the thieno[2,3-b]pyrazine described previously. This fused structure creates a larger, more rigid, and planar π-system that is desirable for organic electronic materials. The resulting thienopyrazine can be halogenated, typically through bromination, at specific positions on the thiophene or pyrazine ring. These halogenated derivatives are key monomers for metal-catalyzed cross-coupling polymerization reactions.

For instance, a dibrominated thienopyrazine monomer can be polymerized with a bis(stannyl) or bis(boronic ester) co-monomer via Stille or Suzuki coupling, respectively. nih.gov These polymerization methods are powerful tools for creating well-defined donor-acceptor conjugated polymers, where the thienopyrazine unit can act as either an electron-donating or electron-accepting component depending on the nature of the co-monomer. researchgate.net The Boc-protected diamine provides a controlled entry point to these essential monomers, allowing for precise chemical modifications before polymerization.

The following table outlines a representative synthetic sequence from this compound to a monomer suitable for polymerization, illustrating its role as a critical precursor.

| Step | Starting Material | Reagents & Conditions | Product | Purpose of Step |

|---|---|---|---|---|

| 1 | This compound | 1. Trifluoroacetic acid (TFA) 2. Benzil, Acetic Acid | 6,7-Diphenylthieno[2,3-b]pyrazine | Formation of the rigid, fused heterocyclic core. |

| 2 | 6,7-Diphenylthieno[2,3-b]pyrazine | N-Bromosuccinimide (NBS), Chloroform | 2,3-Dibromo-6,7-diphenylthieno[2,3-b]pyrazine | Introduction of reactive sites (halogens) for polymerization. |

| 3 | 2,3-Dibromo-6,7-diphenylthieno[2,3-b]pyrazine | (Co-monomer)-Sn(Alkyl)3, Pd Catalyst (e.g., Pd(PPh3)4) | Alternating Conjugated Polymer | Polymer chain formation via Stille cross-coupling. nih.gov |

This synthetic utility underscores the importance of this compound not just for creating discrete small molecules, but also as an integral starting material for the bottom-up construction of complex macromolecular structures used in advanced material applications. unc.edu

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N2,N3-Di-Boc-thiophene-2,3-diamine in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, provides unambiguous evidence for the compound's molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The tert-butoxycarbonyl (Boc) protecting groups give rise to a prominent singlet in the upfield region, typically around 1.46 ppm, integrating to 18 protons (two -C(CH₃)₃ groups). The protons on the thiophene (B33073) ring appear as distinct doublets in the aromatic region of the spectrum. The NH protons of the Boc-protected amine groups are also observable and can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Key resonances include those for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the carbons of the thiophene ring. The chemical shifts of the thiophene carbons are particularly informative for confirming the substitution pattern. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.46 (s, 18H) | Not specified |

| Thiophene-H | Not specified | Not specified |

| NH | Not specified | Not specified |

| C=O (Boc) | - | Not specified |

| C (thiophene) | - | Not specified |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, EI-MS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₄H₂₂N₂O₄S), the experimentally measured mass will be very close to the calculated theoretical mass, confirming the molecular formula with a high degree of confidence.

Electron Impact Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways include the loss of one or both Boc groups. libretexts.org The loss of a tert-butyl group (57 Da) or isobutylene (B52900) (56 Da) from the Boc moiety is a characteristic fragmentation. libretexts.org Cleavage of the C-N bond is also a dominant fragmentation pathway in related thiophene derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS provides even more detailed structural information by isolating a specific ion (e.g., the molecular ion or a primary fragment ion) and subjecting it to further fragmentation. This technique can be used to establish the connectivity of different parts of the molecule and to confirm the proposed fragmentation pathways observed in the EI-MS spectrum.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 314 | Molecular ion |

| [M - 56]⁺ | 258 | Loss of isobutylene |

| [M - 100]⁺ | 214 | Loss of a Boc group |

| [M - 200]⁺ | 114 | Loss of both Boc groups |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing the molecule's vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the C=O stretching vibration of the carbamate (B1207046) groups. The N-H stretching vibrations of the Boc-protected amines typically appear in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic tert-butyl groups and the aromatic thiophene ring will also be present. The characteristic vibrations of the thiophene ring itself can also be observed. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. The C-S stretching vibrations of the thiophene ring, which may be weak in the IR spectrum, can often be observed in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| C=O (carbamate) | Stretching | 1680-1720 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-S (thiophene) | Stretching | 600-800 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. While this compound itself is achiral, these techniques would be crucial for characterizing any chiral derivatives that might be synthesized from it. If, for example, a chiral auxiliary were to be introduced to the molecule, or if the thiophene ring were to be incorporated into a larger, chiral scaffold, CD and ORD spectroscopy would be used to assign the stereochemistry of the resulting diastereomers or enantiomers. The determination of the absolute configuration of related chiral amines has been successfully achieved using CD spectroscopy of their derivatives. nih.gov

Computational and Theoretical Chemistry Insights into N2,n3 Di Boc Thiophene 2,3 Diamine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure Analysis

There are no specific studies in the reviewed literature that perform Density Functional Theory (DFT) or ab initio calculations to analyze the electronic structure of N2,N3-Di-Boc-thiophene-2,3-diamine. While DFT has been employed to investigate the electronic properties, such as ionization potential and electron affinity, of other thiophene (B33073) derivatives like 2-thiophene carboxylic acid thiourea (B124793) derivatives, this level of analysis has not been applied to the target molecule. Such calculations would be invaluable for understanding the impact of the di-Boc-protected diamine substituents on the electronic nature of the thiophene ring.

Conformational Analysis and Energy Landscapes of the Protected Diamine

A detailed conformational analysis and the corresponding energy landscapes for this compound are not available in the current body of scientific literature. Research on other Boc-protected diamines primarily focuses on synthetic methodologies for selective protection rather than computational analysis of their conformational preferences. A systematic study of the rotational barriers around the C-N bonds and the orientation of the bulky Boc groups would be crucial for understanding the molecule's three-dimensional structure and its influence on reactivity.

Computational Modeling of Reaction Pathways, Transition State Structures, and Selectivity

No computational models detailing the reaction pathways, transition state structures, or selectivity involving this compound have been published. While this compound is used as a building block in organic synthesis, the mechanisms of its reactions have not been elucidated through computational means. Modeling would provide insights into activation energies and help predict the outcomes of synthetic transformations.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

There is a lack of research on the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their validation against experimental data. Although DFT is a common tool for predicting and helping to assign experimental spectra for various organic molecules, including other thiophene derivatives, this specific application to this compound has not been documented. Such a study would be instrumental in confirming its structure and understanding its spectroscopic signatures.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No molecular dynamics (MD) simulations have been reported for this compound to investigate solvent effects or intermolecular interactions. MD simulations are powerful for understanding how a molecule behaves in a condensed phase, which is critical for predicting its solubility, aggregation behavior, and interactions with other molecules. While MD has been used to study the effect of solvents on the crystal morphology of other diamino compounds, this has not been extended to the thiophene derivative .

Future Research Directions and Emerging Trends for N2,n3 Di Boc Thiophene 2,3 Diamine

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

While the primary role of N2,N3-Di-Boc-thiophene-2,3-diamine is a scaffold, its inherent structure holds potential for novel chemical transformations. Future research could focus on leveraging the electronic nature of the thiophene (B33073) ring and the unique disposition of the Boc-protected amino groups.

C-H Functionalization: The thiophene ring possesses C-H bonds at positions 4 and 5 that are ripe for direct functionalization. Transition-metal-catalyzed C-H activation strategies, which have become a cornerstone of modern organic synthesis for their atom economy, could be explored. researchgate.net Research into rhodium(III)-catalyzed cross-dehydrogenative coupling, for instance, could enable the direct arylation or alkylation of the thiophene core without the need for pre-functionalization, opening up efficient pathways to complex derivatives. researchgate.net

Novel Cyclization Strategies: The adjacent diamine functionality, once deprotected, is perfectly primed for cyclization reactions to form fused heterocyclic systems. Future work could investigate one-pot deprotection-cyclization cascades with novel electrophiles to generate unique thieno[2,3-d]pyrimidine (B153573) or thieno[2,3-b]pyrazine (B153567) architectures. Exploring the reactivity of the intermediate mono-Boc species could also lead to selective and asymmetric transformations.

Unconventional Boc-Group Reactivity: The tert-butoxycarbonyl (Boc) group is typically viewed as a simple protecting group. However, under specific conditions, it can participate in reactions. researchgate.net Future studies might explore Lewis acid-catalyzed reactions where the Boc group is not just a spectator but an active participant, potentially leading to unexpected molecular rearrangements or the formation of complex adducts. researchgate.net

Development of Advanced Methodologies in Flow Chemistry and Microreactor Technologies

The synthesis and derivatization of heterocyclic compounds are often amenable to the precise control offered by flow chemistry and microreactor systems. nih.gov Applying these technologies to this compound could offer significant advantages over traditional batch processing. tami-imi.com

Enhanced Synthesis and Derivatization: Flow reactors provide superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely. dokumen.pub This could enable previously inaccessible reaction windows, potentially accelerating reaction rates and improving yields for the synthesis or subsequent functionalization of the thiophene diamine. dokumen.pubbeilstein-journals.org The direct tert-butoxycarbonylation of amines has been successfully demonstrated in flow systems, suggesting that the synthesis of the title compound itself could be optimized for continuous manufacturing. nih.gov

Improved Safety and Scalability: Many reagents used in advanced organic synthesis can be hazardous. nih.gov Microreactors, with their small reaction volumes, inherently minimize risks associated with handling toxic or explosive intermediates. tami-imi.com Furthermore, scaling up production in flow chemistry is achieved through "scaling out"—running multiple reactors in parallel—which is often simpler and more reliable than scaling up large batch reactors. tami-imi.com

In-line Purification and Automation: Flow chemistry setups can be integrated with in-line purification techniques, such as solid-supported scavengers or liquid-liquid extraction modules. nih.gov This allows for the direct production of highly pure compounds, streamlining the workflow and reducing manual labor and waste generation.

A comparison of potential benefits for synthesizing derivatives using this building block is outlined in the table below.

| Feature | Batch Chemistry | Flow Chemistry / Microreactors |

| Heat Transfer | Limited by vessel surface area, potential for hot spots. | High surface-area-to-volume ratio, excellent heat dissipation. dokumen.pub |

| Mass Transfer | Dependant on stirring efficiency, can be slow. | Rapid mixing, leading to faster and more selective reactions. tami-imi.com |

| Safety | Handling of large quantities of hazardous materials poses risks. | Small reactor volumes enhance safety. nih.gov |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by parallelization ("scale-out"), more straightforward. tami-imi.com |

| Process Control | Manual or semi-automated control over parameters. | Precise, automated control over temperature, pressure, and residence time. beilstein-journals.org |

Integration into Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound contains multiple sites for non-covalent interactions, making it an intriguing candidate for supramolecular chemistry and the design of self-assembling systems. researchgate.net

Hydrogen Bonding Networks: The two N-H protons of the Boc-protected amines can act as hydrogen bond donors. Upon selective or full deprotection, the resulting primary amines introduce strong hydrogen bond donor and acceptor sites. These can be programmed to direct the assembly of molecules into well-defined architectures like tapes, sheets, or rosettes.

π-π Stacking: The electron-rich thiophene ring is capable of engaging in π-π stacking interactions. nih.gov These interactions are fundamental to the organization of many organic electronic materials and can be used to guide the formation of ordered columnar or lamellar structures. rsc.org

Hierarchical Self-Assembly: By combining hydrogen bonding, π-π stacking, and other intermolecular forces (e.g., van der Waals forces from the tert-butyl groups), derivatives of this compound could be designed to undergo hierarchical self-assembly. uh.edu This could lead to the formation of complex nanostructures such as nanowires, 2-D crystals, or nanoparticles, with properties dependent on the degree of order. uh.edu Research has shown that thiophene-based molecules can be designed to self-assemble into photoluminescent materials. nih.govfrontiersin.org

Cross-Disciplinary Research Synergies (e.g., beyond traditional organic synthesis)

The versatility of the this compound scaffold makes it an attractive platform for cross-disciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and chemical biology.

Materials Science: After deprotection and polymerization, the thiophene-2,3-diamine unit can be incorporated as a monomer into π-conjugated polymers. These materials could exhibit interesting optoelectronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or sensors. Functionalization with moieties like azides could create cross-linkable semiconducting polymers. researchgate.net Recent work has explored using carboxylated polythiophenes as binders for high-capacity lithium-ion battery anodes. acs.org

Medicinal Chemistry: Fused thieno[2,3-d]pyrimidines, accessible from this diamine, are an important class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The diamine serves as a key starting material for building libraries of novel small molecules for drug discovery programs.

Chemical Biology: By attaching fluorescent dyes or bioactive molecules to the thiophene core, new molecular probes could be developed for biological imaging or as tools to study cellular processes. The ability of some thiophene derivatives to co-assemble with proteins inside cells highlights a potential avenue for creating novel biomaterials. researchgate.net

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize how chemical research is conducted. rjptonline.org These tools can be applied to accelerate the discovery and optimization of reactions involving this compound.

Reaction Outcome Prediction: Machine learning models, trained on vast databases of chemical reactions, can predict the likely products, yields, and selectivity of a proposed transformation. eurekalert.org This can save significant time and resources by helping chemists prioritize experiments that are most likely to succeed. rsc.org

Optimization of Reaction Conditions: AI algorithms can be used to explore the multidimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for a desired outcome. This is often more efficient than traditional one-variable-at-a-time optimization. chemai.io

Retrosynthesis and Novel Route Discovery: AI-powered retrosynthesis tools can propose novel synthetic pathways to target molecules derived from this compound. engineering.org.cn These tools may identify non-intuitive disconnections and suggest more efficient or sustainable routes than those conceived by human chemists.

| AI/ML Application | Potential Impact on Research with this compound |

| Forward Reaction Prediction | Predicts the products and yields of novel C-H functionalization or cyclization reactions. rjptonline.orgeurekalert.org |

| Condition Optimization | Identifies optimal temperature, solvent, and catalyst for synthesizing derivatives, improving yield and purity. chemai.io |

| Retrosynthesis Planning | Proposes efficient synthetic routes to complex target molecules starting from the diamine scaffold. engineering.org.cn |

| Property Prediction | Forecasts the electronic or biological properties of virtual derivatives, guiding synthesis efforts. |

Q & A

Q. How can Boc protection be optimized during the synthesis of N2,N3-Di-Boc-thiophene-2,3-diamine to maximize yield and purity?

Methodological Answer: Boc (tert-butoxycarbonyl) protection is critical for amine group stabilization. Optimize reaction conditions by:

- Using a 2:1 molar ratio of Boc anhydride to thiophene-2,3-diamine to ensure complete di-protection.

- Conducting the reaction in anhydrous dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–5°C for 2 hours, followed by gradual warming to room temperature .

- Monitoring completion via TLC (eluent: hexane/ethyl acetate 7:3) and quenching with ice-cold water. Purify via column chromatography (silica gel, gradient elution). Yield improvements (>75%) are achievable with strict anhydrous conditions .

Q. What purification techniques are most effective for isolating this compound from byproducts like mono-Boc derivatives?

Methodological Answer:

- Use recrystallization from ethanol/water (4:1 v/v) to exploit solubility differences between di-Boc and mono-Boc species .

- Confirm purity via HPLC (C18 column, acetonitrile/water 60:40) and compare retention times against synthetic standards.

- For persistent impurities, employ flash chromatography with a hexane/ethyl acetate gradient (95:5 to 70:30) to resolve Boc-protected intermediates .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved during structural characterization?

Methodological Answer: Conflicting NMR signals (e.g., amine proton shifts) may arise from Boc group rotamers or solvent effects. Mitigate by:

- Acquiring 2D NMR spectra (COSY, HSQC) to confirm connectivity. For example, cross-peaks between NH protons and adjacent carbons in HSQC can validate Boc placement .

- Using deuterated DMSO-d6 to stabilize hydrogen bonding and simplify splitting patterns. Compare with literature data for analogous Boc-protected thiophene derivatives .

- Performing variable-temperature NMR (25–60°C) to observe coalescence of rotameric peaks, confirming dynamic conformational exchange .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.

- Simulate transition states for Suzuki-Miyaura coupling to evaluate steric effects from Boc groups. Molecular docking models (e.g., AutoDock Vina) can predict binding affinities with palladium catalysts .

- Validate predictions experimentally via kinetic studies (e.g., monitoring coupling rates with aryl halides using GC-MS) .

Q. How can conflicting FTIR data for Boc-protected intermediates be addressed?

Methodological Answer:

- Deconvolute overlapping carbonyl (C=O) peaks (1680–1750 cm⁻¹) using Gaussian fitting. Compare with reference spectra for mono- and di-Boc species .

- Confirm Boc group integrity via N-H stretching (3300–3450 cm⁻¹) and tert-butyl C-H vibrations (2860–2970 cm⁻¹). Inconsistent peaks may indicate partial deprotection; validate via TLC or mass spectrometry .

Application-Driven Questions

Q. What methodologies are suitable for incorporating this compound into conjugated polymers for electrochemical sensors?

Methodological Answer:

- Electropolymerize the deprotected diamine (after Boc removal) with pyrrole derivatives on screen-printed carbon electrodes (SPCEs). Optimize deposition parameters (e.g., 0.1 M LiClO4 in acetonitrile, cyclic voltammetry at 50 mV/s) to form conductive films .

- Characterize polymer morphology via SEM and conductivity via electrochemical impedance spectroscopy (EIS). Test sensitivity to analytes (e.g., NOx) using differential pulse voltammetry .

Q. How can this compound be evaluated for antimicrobial activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Deprotect Boc groups using TFA/DCM (1:1 v/v) to regenerate free amines, then functionalize with alkyl/aryl substituents via reductive amination .

- Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays). Correlate activity with logP values and hydrogen-bonding capacity .

- Perform molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) to rationalize SAR trends .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for this compound?

Methodological Answer:

- Verify purity via elemental analysis and DSC (differential scanning calorimetry). Impurities like residual solvents can depress melting points .

- Compare crystallization solvents: Ethanol/water yields higher-melting crystals than DCM/hexane due to polymorphic differences .

- Replicate literature protocols exactly (e.g., ramp rate during melting point determination) to minimize experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.